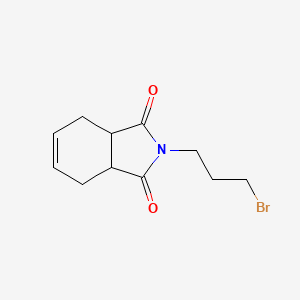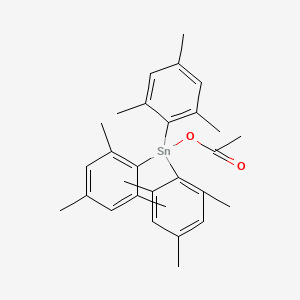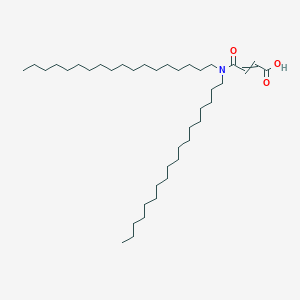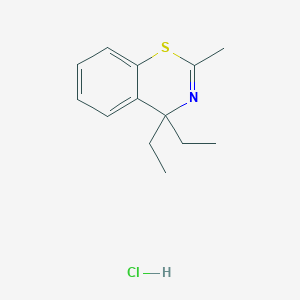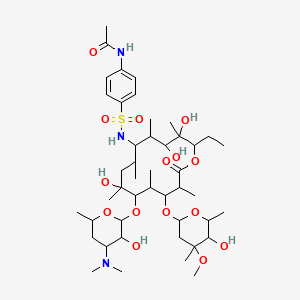
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate is an organic compound characterized by its unique cyclobutene ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutene precursor, which undergoes a series of reactions including esterification and methylation to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. The scalability of the synthesis process is a key factor in its commercial viability.
化学反応の分析
Types of Reactions: Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The stereochemistry of the compound allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
類似化合物との比較
- Methyl (3R,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
Comparison: The unique (3R,4R) configuration of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate distinguishes it from its stereoisomers. This configuration affects its chemical reactivity, binding affinity, and overall biological activity. Compared to its stereoisomers, the (3R,4R) compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.
特性
CAS番号 |
60697-52-1 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
methyl (3R,4R)-3,4-dimethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(6(5)2)8(9)10-3/h4-6H,1-3H3/t5-,6-/m1/s1 |
InChIキー |
FTLVSCMZYSKIHQ-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1C=C([C@@H]1C)C(=O)OC |
正規SMILES |
CC1C=C(C1C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
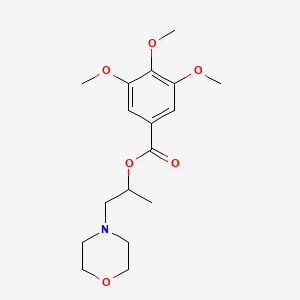

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
